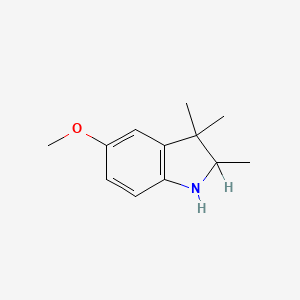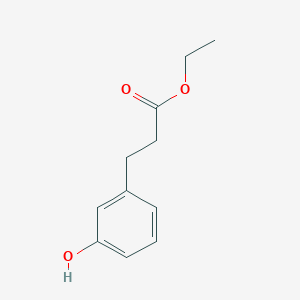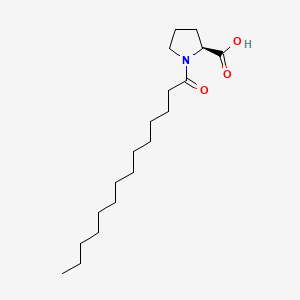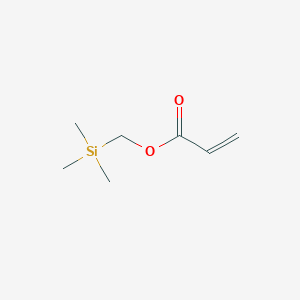
Acryloxymethyltrimethylsilane
説明
Acryloxymethyltrimethylsilane (ACMTS) is a novel organosilicon compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that exhibits excellent stability when exposed to various environmental conditions. ACMTS is primarily used as a cross-linking reagent for the synthesis of polymers, as well as for the immobilization of proteins and other biomolecules. Additionally, ACMTS has been used in a number of biochemical and physiological studies due to its ability to interact with cell membranes and proteins.
科学的研究の応用
- Acryloxymethyltrimethylsilane is an organic compound that consists of a silane group and a methacrylate group. It is broadly used in various fields of research and industry, including coatings, adhesives, and electronics.
- It was first synthesized in 1975 by the reaction between trimethylsilyl chloride and acetone, followed by the reaction with acrylic acid or methacrylic acid.
- The chemical formula for Acryloxymethyltrimethylsilane is C8H16O2Si, and its molar mass is 184.29g/mol. Its appearance is a clear and colorless liquid with a strong odor, and it is soluble in water, methanol, and ethanol.
- The boiling point of Acryloxymethyltrimethylsilane is 107°C, and its density is 0.96g/cm³.
- Acryloxymethyltrimethylsilane has various biological properties, including antifungal, antibacterial, and antiviral activities. It is used as an antimicrobial agent in the food industry.
-
Organic Synthesis : Acryloxymethyltrimethylsilane is used in organic synthesis due to its versatile reactivities . It has been used in many fields beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .
-
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.) : Acryloxymethyltrimethylsilane finds its application in the production of coatings, adhesives, sealants, and elastomers . These materials are used in a wide range of industries, including automotive, construction, and electronics .
-
Cosmetics : Acryloxymethyltrimethylsilane is used in the cosmetics industry. It is found in various products including eyeliner, liquid makeups, mascaras, nail polish, sunscreens, lipsticks and skin care products (creams, lotions, etc.) .
-
Paints and Coatings : Acryloxymethyltrimethylsilane is used in the production of solvent-born coatings, emulsion paints, interior and exterior water-based paints, and printing .
-
Photo-Click Reactions : Acryloxymethyltrimethylsilane can be used in photo-click reactions, a type of chemical reaction that is triggered by light . This has applications in the field of materials science, where it can be used to create new materials with unique properties .
-
Polymer-Backbone Editing : Acryloxymethyltrimethylsilane can be used in polymer-backbone editing, a process that involves modifying the structure of a polymer to change its properties . This has applications in the development of new materials and in the field of nanotechnology .
-
Catalytic Fisher Carbene Formation : Acryloxymethyltrimethylsilane can be used in catalytic Fisher carbene formation, a type of chemical reaction that involves the formation of carbene compounds . This has applications in the field of organic synthesis .
-
Acylsilane-Hydroxylation Ligation : Acryloxymethyltrimethylsilane can be used in acylsilane-hydroxylation ligation, a type of chemical reaction that involves the formation of acylsilanes . This has applications in the field of organic synthesis .
-
Additive Manufacturing : Acryloxymethyltrimethylsilane can be used in additive manufacturing, a process that involves creating objects by adding material layer by layer . This has applications in various industries, including aerospace, automotive, and healthcare .
特性
IUPAC Name |
trimethylsilylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWYGLUQDYLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572145 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acryloxymethyltrimethylsilane | |
CAS RN |
67186-35-0 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



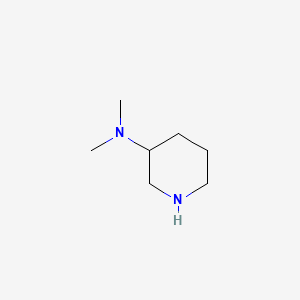
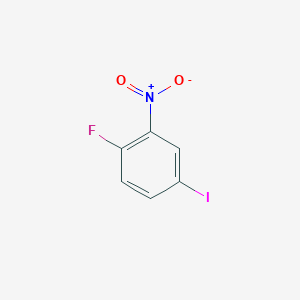
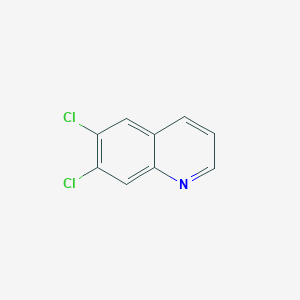
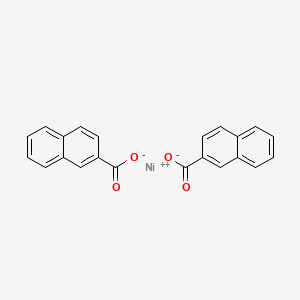
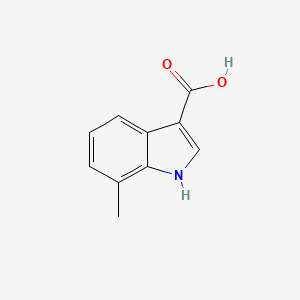
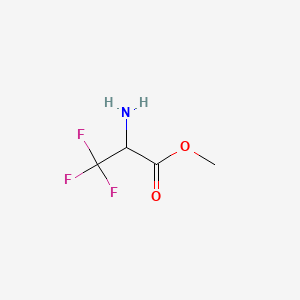
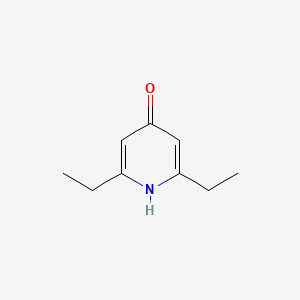
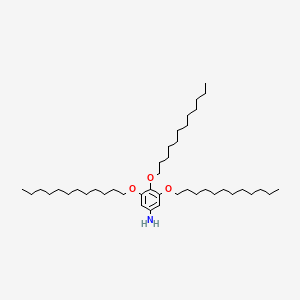
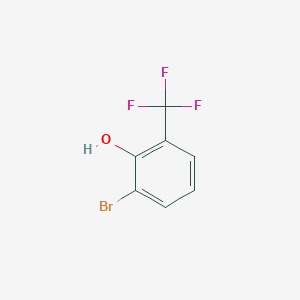
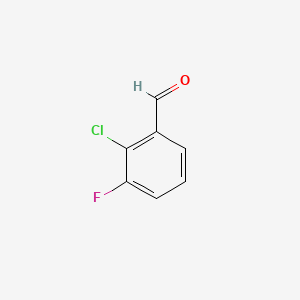
![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
